molecular formula C17H18F3NO B1211875 Fluoxetine CAS No. 54910-89-3

Fluoxetine

Cat. No.: B1211875
CAS No.: 54910-89-3
M. Wt: 309.33 g/mol
InChI Key: RTHCYVBBDHJXIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluoxetine is a widely used antidepressant belonging to the class of selective serotonin reuptake inhibitors. It is primarily prescribed for the treatment of major depressive disorder, obsessive-compulsive disorder, bulimia nervosa, panic disorder, and premenstrual dysphoric disorder . This compound was first introduced in the late 1980s and has since become one of the most commonly prescribed antidepressants worldwide.

Preparation Methods

Synthetic Routes and Reaction Conditions: Fluoxetine can be synthesized through multiple synthetic routes. One common method involves the reaction of 3-chloropropiophenone with 4-(trifluoromethyl)phenol in the presence of a base to form 3-(4-(trifluoromethyl)phenoxy)propiophenone. This intermediate is then reacted with methylamine to produce this compound .

Industrial Production Methods: Industrial production of this compound often employs continuous flow processing techniques. This method offers advantages over traditional batch processing, including improved reaction control, higher yields, and enhanced safety .

Chemical Reactions Analysis

Metabolic Pathways

Fluoxetine undergoes extensive hepatic metabolism involving phase I oxidation and phase II conjugation :

Phase I Metabolism:

EnzymeReaction TypeMetabolite(s)Pharmacological Activity
CYP2D6/CYP2C19N-DemethylationNorthis compoundActive (long half-life: 7–15 days)
CYP3A4/CYP2C9O-DealkylationPara-trifluoromethylphenol (PTMP)Inactive (converted to hippuric acid)

Phase II Metabolism:

  • Glucuronidation : Both this compound and northis compound form glucuronide conjugates via UGT1A3/2B7, facilitating renal excretion .

Key Findings :

  • Northis compound retains 20–30% of the parent drug’s serotonin reuptake inhibition potency .

  • CYP2D6 inhibition by this compound/northis compound contributes to drug-drug interactions (e.g., reduced metabolism of tricyclic antidepressants) .

Stereochemical Considerations

Racemic this compound consists of R- and S-enantiomers , with distinct metabolic profiles :

  • R-Fluoxetine : Slower clearance compared to S-fluoxetine (t₁/₂: 2–3 days vs. 1–2 days).

  • S-Northis compound : Primary active metabolite, accounting for 37–83% of total serum drug activity .

Comparative Data :

ParameterRacemic this compoundR-Fluoxetine
Serum t₁/₂ (days)4–62–3
Active MetaboliteS-Northis compoundNone

Stability and Degradation

  • Hydrolysis : this compound is stable under acidic conditions (pH 1–3) but degrades in alkaline media (pH > 9) via cleavage of the ether linkage .

  • Photodegradation : Exposure to UV light generates PTMP and benzoic acid derivatives .

Scientific Research Applications

Fluoxetine has a wide range of scientific research applications:

Comparison with Similar Compounds

Biological Activity

Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), is widely used in the treatment of depression, anxiety disorders, and other psychiatric conditions. Its biological activity primarily revolves around its ability to modulate serotonin levels in the brain, which has profound effects on mood and behavior. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile, supported by data tables and case studies.

This compound functions by inhibiting the serotonin reuptake transporter (SERT) in the presynaptic neuron. This inhibition leads to increased levels of serotonin (5-HT) in the synaptic cleft, enhancing serotonergic neurotransmission. The primary metabolic pathway involves conversion to its active metabolite, northis compound, through cytochrome P450 enzymes (CYP1A2, CYP2D6, etc.) .

Table 1: Key Pharmacokinetic Properties of this compound

PropertyValue
Half-life (this compound)2-4 days
Half-life (Northis compound)7-9 days
Major Metabolizing EnzymesCYP2D6, CYP2C9, CYP3A4
Bioavailability60%

Clinical Efficacy

This compound has been shown to be effective in various clinical settings. A meta-analysis involving 9,087 patients across 87 randomized controlled trials confirmed its efficacy in treating major depressive disorder from the first week of therapy . Additionally, this compound has been found effective for bulimia nervosa and panic disorder.

Case Study: Efficacy in Depression
In a study analyzing this compound's effects on elderly patients with depression, results indicated significant improvements in depressive symptoms without an increased risk of suicide compared to placebo .

Table 2: Summary of Clinical Trials Evaluating this compound

Study TypePopulationOutcomeResult
RCT (Major Depression)9087 patientsEfficacyEffective from week 1
RCT (Bulimia Nervosa)VariousEfficacyComparable to other agents
RCT (Post-Stroke Recovery)6788 patientsFunctional ImprovementImproved Fugl-Meyer scores

Safety Profile and Side Effects

This compound is generally well-tolerated; however, it does carry risks of side effects. Common adverse events include gastrointestinal disturbances, insomnia, and sexual dysfunction. Notably, there is an increased risk of bone fractures associated with this compound use .

Table 3: Common Side Effects of this compound

Side EffectIncidence Rate (%)
Nausea20
Insomnia15
Sexual Dysfunction10
Weight Gain5

Individual Variability in Response

Research indicates that individual genetic differences can affect responses to this compound. A study on juvenile rhesus monkeys identified biomarkers associated with this compound response and impulsivity linked to monoamine oxidase A (MAOA) gene polymorphisms . This suggests that personalized medicine approaches may enhance treatment outcomes.

Q & A

Basic Research Questions

Q. What established methodologies are recommended for assessing Fluoxetine's pharmacokinetics in preclinical models?

To evaluate this compound's absorption, distribution, metabolism, and excretion (ADME), researchers should employ high-performance liquid chromatography (HPLC) or mass spectrometry for precise quantification in biological samples. Tissue distribution studies require organ-specific sampling at multiple time points, validated against standardized protocols to ensure reproducibility . Experimental designs should include control groups for endogenous compound interference and use species-specific metabolic profiles to account for interspecies variability.

Q. How can the PICOT framework structure clinical trials investigating this compound's efficacy in treatment-resistant depression?

Using the PICOT framework:

  • Population : Adults diagnosed with major depressive disorder (MDD) unresponsive to two prior antidepressants.
  • Intervention : this compound (20–80 mg/day) over 8 weeks.
  • Comparison : Placebo or active comparator (e.g., sertraline).
  • Outcome : Change in Hamilton Depression Rating Scale (HAM-D) scores .
  • Time : 12-week follow-up. This design ensures clarity in hypothesis testing and minimizes confounding variables .

Q. What validated behavioral assays are used to assess this compound's anxiolytic effects in rodent models?

The elevated plus maze (EPM) and forced swim test (FST) are gold standards. For reproducibility:

  • Standardize testing conditions (e.g., lighting, time of day).
  • Include blinded scoring of immobility time (FST) or open-arm exploration (EPM).
  • Control for baseline anxiety levels using genetic or environmental manipulations (e.g., chronic mild stress) .

Advanced Research Questions

Q. How can conflicting data on this compound's impact on synaptic plasticity be reconciled across studies?

Contradictions often arise from methodological differences:

  • Dosage : Low-dose this compound (5 mg/kg) may enhance hippocampal neurogenesis, while high doses (20 mg/kg) impair it.
  • Exposure duration : Acute vs. chronic administration differentially affects BDNF signaling.
  • Model systems : Human iPSC-derived neurons vs. rodent models show variability in serotonin transporter (SERT) expression. Meta-analyses should stratify results by these variables and assess publication bias using funnel plots .

Q. What experimental designs are optimal for studying this compound's neurodevelopmental effects in autism spectrum disorder (ASD) models?

Fractional factorial designs allow multiplexed testing of environmental factors (e.g., this compound, lead exposure) across genetic backgrounds. For example:

  • Expose human iPSC-derived neural progenitors to this compound (1 µM) during critical neurodevelopmental windows.
  • Combine transcriptomic (RNA-seq) and metabolomic (LC-MS) profiling to identify pathway-specific effects (e.g., synaptic function, lipid metabolism) .
  • Validate findings in in vivo models with conditional SERT knockout to isolate serotoninergic mechanisms.

Q. How do multi-omics approaches clarify this compound's role in lipid metabolism dysregulation?

Integrate transcriptomics, lipidomics, and proteomics:

  • Transcriptomics : Identify this compound-induced upregulation of FASN (fatty acid synthase) in hepatic cells.
  • Lipidomics : Quantify triglycerides and phospholipids via tandem mass spectrometry.
  • Proteomics : Assess PPAR-α/γ activity to link gene expression changes to metabolic outcomes. Data integration tools (e.g., weighted gene co-expression networks) can pinpoint causal pathways .

Q. What statistical methods address heterogeneity in this compound's therapeutic response across demographic subgroups?

Apply mixed-effects models to account for covariates like age, sex, and genetic polymorphisms (e.g., SLC6A4 variants). Cluster analysis can identify responder/non-responder subgroups based on metabolomic profiles or HAM-D score trajectories. Sensitivity analyses should test robustness against missing data .

Q. Methodological Considerations

  • Data Contradiction Analysis : Use PRISMA guidelines for systematic reviews to evaluate this compound studies. Assess risk of bias via Cochrane tools and perform subgroup analyses by dose, duration, and population .
  • Reproducibility : Share raw data and code in repositories like Zenodo or Figshare. Pre-register protocols on Open Science Framework (OSF) to reduce selective reporting .
  • Ethical Frameworks : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies involving vulnerable populations (e.g., adolescents, pregnant individuals) .

Properties

IUPAC Name

N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20/h2-10,16,21H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHCYVBBDHJXIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

59333-67-4 (hydrochloride)
Record name Fluoxetine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054910893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7023067
Record name Fluoxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Fluoxetine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014615
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

395.1°C at 760 mmHg
Record name Fluoxetine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00472
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Solubility

insoluble, 1.70e-03 g/L
Record name Fluoxetine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00472
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fluoxetine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014615
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The monoaminergic hypothesis of depression emerged in 1965 and linked depression with dysfunction of neurotransmitters such as noradrenaline and serotonin. Indeed, low levels of serotonin have been observed in the cerebrospinal fluid of patients diagnosed with depression. As a result of this hypothesis, drugs that modulate levels of serotonin such as fluoxetine were developed. Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) and as the name suggests, it exerts it's therapeutic effect by inhibiting the presynaptic reuptake of the neurotransmitter serotonin. As a result, levels of 5-hydroxytryptamine (5-HT) are increased in various parts of the brain. Further, fluoxetine has high affinity for 5-HT transporters, weak affinity for noradrenaline transporters and no affinity for dopamine transporters indicating that it is 5-HT selective. Fluoxetine interacts to a degree with the 5-HT2C receptor and it has been suggested that through this mechanism, it is able to increase noradrenaline and dopamine levels in the prefrontal cortex.
Record name Fluoxetine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00472
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

54910-89-3, 57226-07-0
Record name Fluoxetine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54910-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluoxetine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054910893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluoxetine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00472
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NSC-283480
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=283480
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Fluoxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenepropanamine, N-methyl-γ-[4-(trifluoromethyl)phenoxy]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.370
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUOXETINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01K63SUP8D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Fluoxetine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014615
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

179 - 182 °C
Record name Fluoxetine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00472
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fluoxetine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014615
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

An improved process for the preparation in a superior yield of N-methyl-3-(p-trifluoromethylphenoxy)-3-phenylpropylamine of formula (I), ##STR5## or a pharmaceutically acceptable acid addition salt thereof, the said process comprising catalytically hydrogenating 2-benzoyl-1-(N-benzyl-N-methyl)ethylamine base of formula (II), ##STR6## to obtain 1-phenyl-3-(N-methylamino)-propan-1-ol of formula (III), ##STR7## and selectively etherifying the compound of formula (III) with 1-chloro-4-trifluoromethylbenzene of formula (IV), ##STR8## in a solvent selected from the group consisting of N-methylpyrrolidone and dimethylsulfoxide in the presence of a potassium t-butoxide, whereby N-methyl-3-(p-trifluoromethylphenoxy)-3-phenylpropylamine is formed in a yield greater than 85 percent of the theoretical value.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( IV )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

An improved process for the preparation in a superior yield of the hydrochloride salt of N-methyl-3-(p-trifluoro-methylphenoxy)-3-phenylpropylamine of formula (I), ##STR9## said process comprising catalytically hydrogenating 2-benzoyl-1-(N-benzyl-N-methyl)ethylamine base of formula (II), ##STR10## with the aid of a catalyst selected from the group consisting of Pt/C, Pd/C and Pd-Pt/C in ethyl acetate at a hydrogen pressure of 1 to 20 bar and at a temperature of approximately 20° to 100° C. whereby 1-phenyl-3-(N-methylamino)-propan-1-ol of formula (III) is formed, ##STR11## and selectively etherifying the compound of formula (III) with 1-chloro-4-trifluoromethylbenzene of formula (IV), ##STR12## in a solvent selected from the group consisting of N-methylpyrrolidone and dimethylsulfoxide in the presence of potassium t-butoxide, whereby N-methyl-3-(p-trifluoromethylphenoxy)-3-phenylpropylamine is formed in a yield greater than 85 percent of the theoretical value and is converted to the hydrochloride salt.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( IV )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
[Compound]
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
N-methyl-3-(p-trifluoro-methylphenoxy)-3-phenylpropylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
( I )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
2-benzoyl-1-(N-benzyl-N-methyl)ethylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
( II )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Synthesis routes and methods III

Procedure details

A mixture of 4.0 g (0.0357 mol) potassium t-butoxide, ml of N-methylpyrrolidone, 5.0 g (0.0303 mol) of 1-phenyl-3-N-methylaminopropan-1-ol, and 7.4 g (0.0410 mol) of 1-chloro-4-trifluoromethylbenzene was heated to 40° C. and stirred for 8 hours at 40° C. The mixture was then cooled to 20°-25° C. and 40 ml of toluene and water were added. The combined toluene-phases were washed four times with 20 ml of water. Toluene was evaporated under reduced pressure yielding 5.06 g of the product.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1-phenyl-3-N-methylaminopropan-1-ol
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

reducing said N-[3-[4-(trifluoromethyl)phenoxy]-3-phenylpropyl)urethane with borane or a metal hydride to provide N-methyl-3-phenyl-3-[(α,α,α-trifluoro-p-tolyl)oxy]propylamine.
Name
N-[3-[4-(trifluoromethyl)phenoxy]-3-phenylpropyl)urethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(3-Nitrophenyl)(oxo)acetic acid
(3-Nitrophenyl)(oxo)acetic acid
Fluoxetine
(3-Nitrophenyl)(oxo)acetic acid
(3-Nitrophenyl)(oxo)acetic acid
Fluoxetine
(3-Nitrophenyl)(oxo)acetic acid
(3-Nitrophenyl)(oxo)acetic acid
Fluoxetine
(3-Nitrophenyl)(oxo)acetic acid
(3-Nitrophenyl)(oxo)acetic acid
Fluoxetine
(3-Nitrophenyl)(oxo)acetic acid
(3-Nitrophenyl)(oxo)acetic acid
Fluoxetine
(3-Nitrophenyl)(oxo)acetic acid
(3-Nitrophenyl)(oxo)acetic acid
Fluoxetine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.